

Perfluoro(methylcyclopentane) (CAS 1805-22-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *perfluoro(methylcyclopentane)*

Cat. No.: *B162647*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

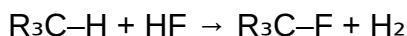
Abstract

Perfluoro(methylcyclopentane), with the CAS number 1805-22-7, is a fully fluorinated derivative of methylcyclopentane. Its chemical formula is C_6F_{12} .^[1] This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis principles, industrial applications, and safety and handling protocols. While direct applications in drug development are not documented, this guide explores the broader significance of perfluorinated carbocyclic scaffolds in medicinal chemistry, offering context for its potential consideration in future research. All quantitative data is summarized for clarity, and generalized experimental workflows for its synthesis and characterization are presented.

Chemical and Physical Properties

Perfluoro(methylcyclopentane) is a colorless, odorless, and nonflammable liquid at room temperature.^[2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability. The strong carbon-fluorine bonds are responsible for its inertness and low reactivity.

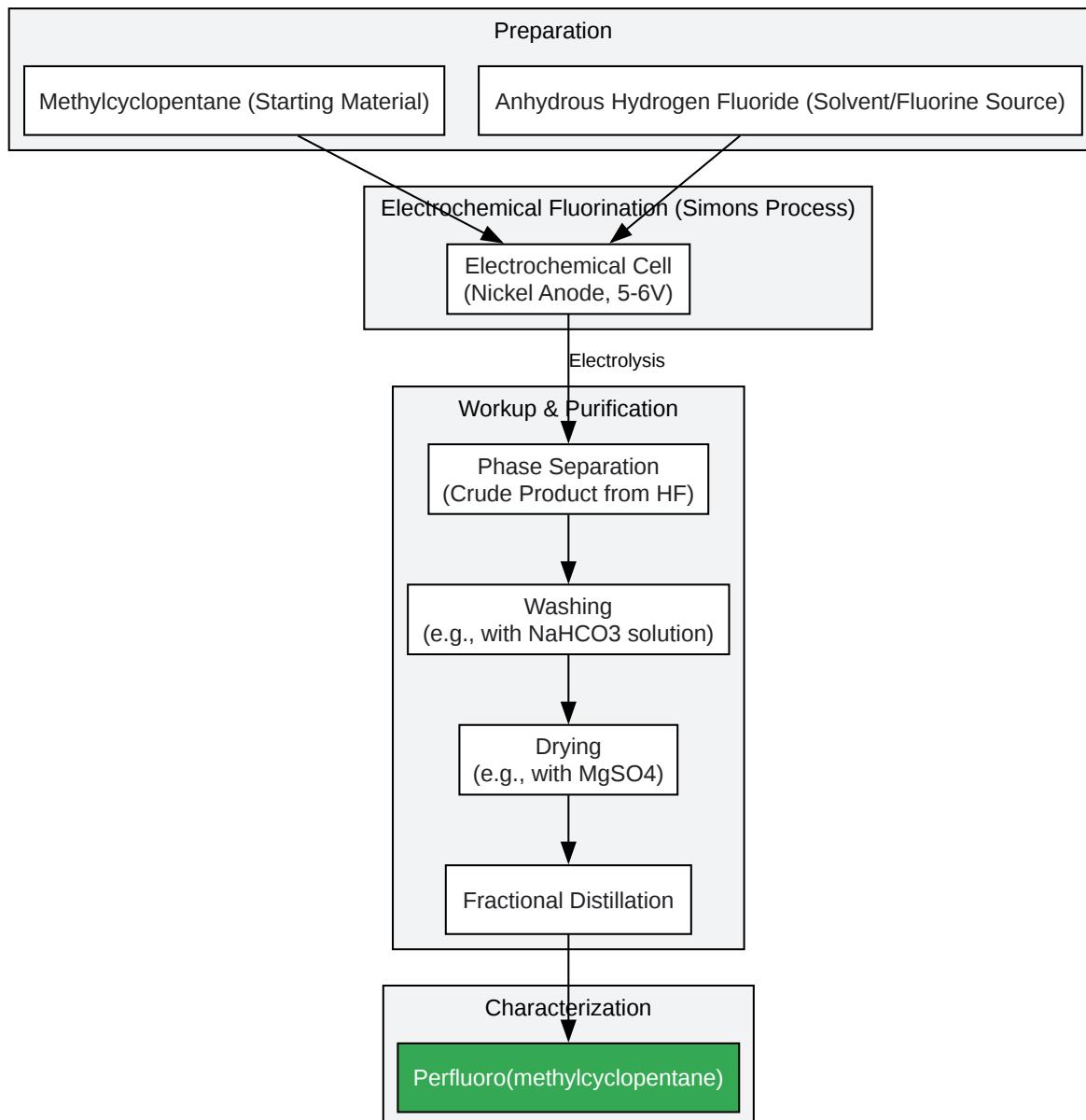
Table 1: Physical and Chemical Properties of **Perfluoro(methylcyclopentane)**


Property	Value	Source(s)
CAS Number	1805-22-7	[3]
Molecular Formula	C ₆ F ₁₂	[2][4]
Molecular Weight	300.05 g/mol	[2]
Appearance	Colorless liquid	[2]
Melting Point	45 °C	[2]
Boiling Point	48 °C	[2]
Density	1.707 g/cm ³	[2]
Vapor Pressure	534 mmHg at 25°C	[2]
Refractive Index	1.267	[2]

Synthesis of Perfluorinated Compounds

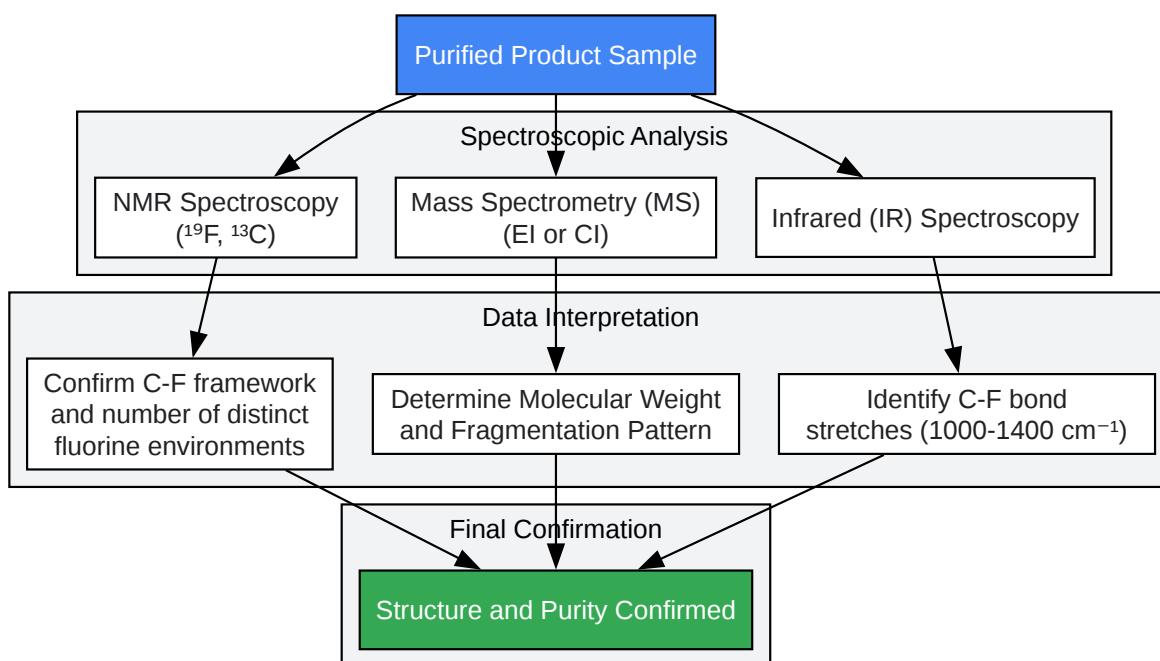
Detailed, peer-reviewed synthesis protocols specifically for **perfluoro(methylcyclopentane)** are not readily available in public literature, likely due to the proprietary nature of industrial production. However, the synthesis of perfluorinated compounds, in general, is well-established and primarily relies on aggressive fluorination techniques.

Experimental Principles


Electrochemical Fluorination (ECF) / Simons Process: This is a primary industrial method for producing perfluorinated organic compounds. The process involves the electrolysis of a solution of the corresponding hydrocarbon (in this case, methylcyclopentane) in anhydrous hydrogen fluoride (aHF). A nickel anode is typically used, and a potential of 5-6 V is applied. The organic substrate is perfluorinated at the anode, while hydrogen gas is evolved at the cathode. The overall reaction for a C-H bond is:

This method is robust but can lead to a mixture of products, including isomers and fragmentation products, necessitating careful purification.

Direct Fluorination: This method involves reacting the hydrocarbon with elemental fluorine (F_2), often diluted with an inert gas like nitrogen. This reaction is highly exothermic and requires specialized equipment and careful control of reaction conditions to prevent uncontrolled reactions and charring.


Below is a generalized workflow for the synthesis of a perfluorinated compound like **perfluoro(methylcyclopentane)** via electrochemical fluorination.

[Click to download full resolution via product page](#)**Generalized Synthesis Workflow via Electrochemical Fluorination.**

Analytical Characterization

The identity and purity of **perfluoro(methylcyclopentane)** are confirmed using standard analytical techniques. The high number of fluorine atoms makes ^{19}F NMR a particularly powerful tool for structural elucidation.

A logical workflow for the characterization of the final product is outlined below.

[Click to download full resolution via product page](#)

Logical Workflow for Spectroscopic Characterization.

Industrial Applications

The unique properties of **perfluoro(methylcyclopentane)**, such as high thermal stability, chemical inertness, and non-flammability, make it suitable for a range of industrial applications.

[2]

Table 2: Key Applications of **Perfluoro(methylcyclopentane)**

Application Area	Description	Source(s)
Heat Transfer Fluids	Its thermal stability and wide liquid range make it an effective medium for heat exchange in aggressive chemical environments and the electronics industry.	[2]
Specialty Solvents	Used as an inert solvent for chemical reactions, particularly in "fluorous" biphasic systems which facilitate catalyst and product separation.	
Refrigerants	Its non-flammable nature and thermal properties are advantageous for use in refrigeration systems.	[2]
Aerosol Propellants	Serves as a safe and effective propellant in various aerosol applications.	[2]
Dielectric Fluids	Its non-reactive and electrically insulating properties are utilized in the semiconductor and electronics industries.	[2]

Relevance in Drug Discovery and Development

While there is no specific research indicating that **perfluoro(methylcyclopentane)** itself has biological activity, the incorporation of fluorinated cycloalkane motifs is a significant strategy in modern medicinal chemistry. Drug development professionals can consider the properties of fully fluorinated scaffolds like this one as a reference point.

Metabolic Stability: The replacement of C-H bonds with robust C-F bonds can block metabolic pathways (e.g., oxidation by cytochrome P450 enzymes), thereby increasing a drug's half-life.

Modulation of Physicochemical Properties: Fluorination significantly increases lipophilicity,

which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also alter the pKa of nearby functional groups. Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.

Although research on the biological activity of **perfluoro(methylcyclopentane)** is sparse, its well-defined properties make it a useful reference compound for studies involving perfluorinated materials.

Safety and Handling

Perfluoro(methylcyclopentane) is classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[3] Good industrial hygiene and safety practices should be followed.

Table 3: Hazard and Safety Information for **Perfluoro(methylcyclopentane)**

Aspect	Recommendation	Source(s)
GHS Classification	Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)	[3]
Personal Protective Equipment (PPE)	Protective gloves, chemical safety goggles or glasses, face shield. Use in a well-ventilated area.	[3]
Handling	Avoid breathing fumes, mist, spray, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	[3]
Storage	Keep container tightly closed. Store in a dry, cool, well-ventilated area.	[3]
Spill & Disposal	Absorb small spills with dry chemical absorbent. For large spills, dike for recovery. Dispose of contents/container in accordance with licensed collector's instructions, often via an authorized incinerator.	[3]
Fire Fighting	The material itself is not flammable. Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can generate carbon oxides and hydrogen fluoride.	[3]

Conclusion

Perfluoro(methylcyclopentane) (CAS 1805-22-7) is a highly stable perfluorinated compound with a range of established industrial uses stemming from its chemical inertness and thermal properties. While it is not directly implicated in drug development, it serves as a valuable case study for the properties of perfluorinated carbocyclic scaffolds. For researchers and scientists, it represents a well-characterized example of a fully fluorinated molecule, and for drug development professionals, it highlights the profound impact of perfluorination on molecular properties, a key strategy in the design of modern therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US5434319A - Production of perfluoroalkanes - Google Patents [patents.google.com]
- 3. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Perfluoro(methylcyclopentane) (CAS 1805-22-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162647#perfluoro-methylcyclopentane-cas-number-1805-22-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com